molecular formula C13H17Br B6318260 1-Bromo-2-(cyclohexylmethyl)benzene CAS No. 1781176-50-8

1-Bromo-2-(cyclohexylmethyl)benzene

Cat. No.: B6318260
CAS No.: 1781176-50-8
M. Wt: 253.18 g/mol
InChI Key: OQHKZELWFZFISI-UHFFFAOYSA-N
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Description

1-Bromo-2-(cyclohexylmethyl)benzene is an organic compound with the molecular formula C13H17Br. It is a brominated derivative of benzene, where a bromine atom is attached to the benzene ring at the first position, and a cyclohexylmethyl group is attached at the second position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(cyclohexylmethyl)benzene can be synthesized through several methods. One common method involves the bromination of 2-(cyclohexylmethyl)benzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(cyclohexylmethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted benzene derivatives (e.g., 2-(cyclohexylmethyl)phenol, 2-(cyclohexylmethyl)benzonitrile).
  • Alkenes (e.g., 2-(cyclohexylmethyl)styrene).
  • Biaryl compounds (e.g., 2-(cyclohexylmethyl)biphenyl).

Scientific Research Applications

1-Bromo-2-(cyclohexylmethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(cyclohexylmethyl)benzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. In coupling reactions, the compound undergoes oxidative addition to the palladium catalyst, followed by transmetalation and reductive elimination to form the final product .

Comparison with Similar Compounds

1-Bromo-2-(cyclohexylmethyl)benzene can be compared with other brominated benzene derivatives such as:

    1-Bromo-2-methylbenzene: Similar in structure but with a methyl group instead of a cyclohexylmethyl group.

    1-Bromo-2-phenylbenzene: Contains a phenyl group instead of a cyclohexylmethyl group.

    1-Bromo-2-(tert-butyl)benzene: Has a tert-butyl group instead of a cyclohexylmethyl group.

Uniqueness: The presence of the cyclohexylmethyl group in this compound imparts unique steric and electronic properties, making it suitable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

1-bromo-2-(cyclohexylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Br/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHKZELWFZFISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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